Chromatographic Retention vs. Non-Brominated Impurities
In the validated USP Pharmacopeial method for Mirtazapine Tablets, the Mirtazapine Resolution Mixture (containing Impurity A through F) demonstrates baseline separation of process-related substances. Mirtazapine Bromide (8-bromo impurity), with a logP ~3.24 and a predicted boiling point of 475.7 °C, exhibits substantially longer retention than non-halogenated impurities such as N-desmethylmirtazapine or mirtazapine N-oxide due to increased hydrophobicity from the bromine substituent. Relative retention times (RRT) are specified in the USP monograph [1][2].
| Evidence Dimension | Reversed-phase HPLC retention (logP-based selectivity) |
|---|---|
| Target Compound Data | Mirtazapine Bromide: logP = 3.24 (calculated), boiling point = 475.7 °C |
| Comparator Or Baseline | Mirtazapine (API): logP ~3.1, boiling point = 432.4 °C; N-desmethylmirtazapine: more polar, shorter retention |
| Quantified Difference | Predicted logP difference of ≥0.1 units; chromatographic RRT provided in USP monographs enables definitive identification |
| Conditions | USP Mirtazapine Tablets monograph RP-HPLC conditions using C18 column with phosphate buffer/acetonitrile mobile phase |
Why This Matters
Procurement of the exact brominated impurity standard ensures correct system suitability and accurate identification of this specific process-related substance, which non-halogenated impurities cannot provide.
- [1] USP. (2020). Mirtazapine Tablets Monograph Revision. Available: https://www.uspnf.com/notices/mirtazapine-tablets-20201201 View Source
- [2] Chem960. (n.d.). 61337-86-8 Mirtazapine Bromide Properties. Available: https://m.chem960.com/com/61337-86-8/ View Source
